molecular formula C18H15N3O3S2 B2910767 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941971-24-0

2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2910767
CAS No.: 941971-24-0
M. Wt: 385.46
InChI Key: YHGGAHBZBDDUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide features a thiazole core substituted with a 3-nitrophenyl group at position 4 and an acetamide linker connected to a 4-(methylthio)phenyl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (methylthio) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-25-15-7-5-12(6-8-15)9-17(22)20-18-19-16(11-26-18)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGGAHBZBDDUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 2-(4-(Methylthio)phenyl)acetamide

    • Starting Materials: : 4-(Methylthio)benzyl chloride and ammonia.

    • Reaction: : The reaction takes place under reflux with an organic solvent like ethanol.

    • Condition: : Temperature around 80°C, under an inert atmosphere.

    • Product Isolation: : Crystallization or distillation.

  • Synthesis of 4-(3-Nitrophenyl)thiazol-2-ylamine

    • Starting Materials: : 3-Nitroaniline and α-haloketone.

    • Reaction: : Cyclocondensation reaction in the presence of a base such as sodium ethoxide.

    • Condition: : Temperature around 100°C, solvent ethanol.

    • Product Isolation: : Recrystallization.

  • Final Synthesis

    • Starting Materials: : 2-(4-(Methylthio)phenyl)acetamide and 4-(3-Nitrophenyl)thiazol-2-ylamine.

    • Reaction: : Condensation reaction in the presence of coupling reagents like EDCI or DCC.

    • Condition: : Room temperature, solvent like dichloromethane.

    • Product Isolation: : Purification via chromatography or recrystallization.

Industrial Production Methods

For large-scale production, continuous flow synthesis could be employed to enhance yield and purity while ensuring a safer reaction environment. Process optimization involves selecting appropriate reaction vessels, precise control of temperature and pressure, and implementing effective purification techniques.

Chemical Reactions Analysis

  • Oxidation Reactions

    • Reagents: : KMnO₄ or H₂O₂.

    • Conditions: : Ambient to elevated temperatures.

    • Products: : Formation of sulfone derivatives.

  • Reduction Reactions

    • Reagents: : NaBH₄ or catalytic hydrogenation.

    • Conditions: : Room temperature under hydrogen atmosphere.

    • Products: : Reduced nitro group to amino group.

  • Substitution Reactions

    • Reagents: : Various electrophiles like alkyl halides.

    • Conditions: : Nucleophilic substitution at the phenyl ring.

    • Products: : Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Utilized as a building block in organic synthesis.

  • Intermediate for synthesizing complex heterocyclic compounds.

Biology

  • Studied for its potential inhibitory effects on certain enzymes.

  • Investigated for antimicrobial properties.

Medicine

  • Explored as a potential pharmacophore in drug discovery.

  • Possible applications in anti-inflammatory and anticancer therapies.

Industry

  • Used in the development of functional materials like dyes and polymers.

  • Potential use in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

  • The nitrophenyl group is known to interact with protein binding sites, possibly affecting enzymatic activities.

  • The thiazole ring can participate in π-π stacking interactions, influencing molecular recognition.

  • Pathways involving redox reactions and nucleophilic substitution are also relevant.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituent Comparisons:
Compound Name Substituents on Thiazole/Phenyl Rings Molecular Weight Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 4-(3-nitrophenyl)thiazol-2-yl; 4-(methylthio)phenyl ~410–420 (est.) Not reported Inferred kinase/MMP inhibition potential
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide () 4-cyanophenyl; 4-(ethylthio)phenyl 379.5 Not reported Not reported
2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (GSK1570606A, ) 4-fluorophenyl; pyridin-2-yl 301.3 Not reported Kinase inhibition (implied)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () 4-chlorophenyl (piperazine); p-tolyl 426.96 282–283 MMP inhibition (potential)
N-(Benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide () benzo[d]thiazol-2-yl; 4-(propynyloxy)phenyl ~344.4 (est.) Not reported Alzheimer’s disease multitarget ligands
Substituent Analysis:
  • Nitro vs. Cyano/Electron-Withdrawing Groups: The nitro group in the target compound is more polar and electron-withdrawing than the cyano group in ’s analog. This may enhance binding to hydrophobic enzyme pockets or reduce metabolic stability due to redox sensitivity .
  • Methylthio vs.
  • Thiazole vs. Benzo[d]thiazole Cores : Benzo[d]thiazole derivatives () exhibit extended aromatic systems, which may increase π-π stacking interactions but also molecular weight and complexity .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated MW (~410–420) is higher than ’s analog (379.5) due to the nitro group’s larger mass contribution.
  • Melting Points : Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show higher melting points (282–283°C) compared to electron-donating substituents (e.g., 4-methoxyphenyl in : 289–290°C). The nitro group in the target compound may elevate its melting point further .

Biological Activity

The compound 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide , with the CAS number 1220704-70-0, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate existing research findings on its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 357.37 g/mol. The compound features a thiazole ring, a nitrophenyl group, and a methylthio substitution that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S
Molecular Weight357.37 g/mol
CAS Number1220704-70-0
LogP6.2747
PSA144.37 Ų

Synthesis

The synthesis of thiazole derivatives often involves multi-step processes, including cyclization reactions and functional group modifications. For the specific compound , synthetic routes typically involve the reaction of appropriate phenyl and thiazole precursors under controlled conditions to yield the target compound.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide demonstrated potent inhibition of cancer cell proliferation. For instance, compounds with similar structural motifs showed IC50 values less than 1 µM against various cancer cell lines, indicating strong cytotoxic effects .

Case Study:
In a comparative study on anticancer activity, compounds derived from thiazole were tested against A549 (lung cancer) and C6 (glioma) cell lines. The results showed that certain derivatives induced apoptosis through caspase activation, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The incorporation of nitrophenyl groups has been linked to enhanced antibacterial activity. Studies have shown that related compounds exhibit significant inhibition against several bacterial strains, suggesting that 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide could possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:

  • Substitution Effects : The presence of methylthio and nitrophenyl groups significantly enhances anticancer and antimicrobial activities.
  • Ring Modifications : Variations in the thiazole ring structure can lead to differing degrees of biological efficacy.
  • Linker Variability : The nature of the linker between the thiazole and aromatic systems can affect solubility and bioavailability, impacting overall activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.